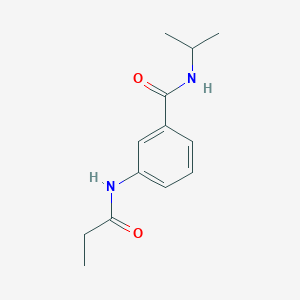![molecular formula C18H21N3O2 B269197 N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide](/img/structure/B269197.png)
N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide, also known as MLN-4760, is a potent and selective inhibitor of the enzyme β-secretase. This enzyme plays a critical role in the production of amyloid beta peptides, which are believed to be a major contributor to the development of Alzheimer's disease. In
Mécanisme D'action
N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide works by binding to the active site of β-secretase, preventing it from cleaving the amyloid precursor protein and producing amyloid beta peptides. This leads to a reduction in amyloid beta levels and a potential slowing of the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide has been shown to be well-tolerated in animal models, with no significant adverse effects observed. In addition to its potential use in the treatment of Alzheimer's disease, N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide has also been studied for its potential use in the treatment of other amyloid-related diseases, such as Down syndrome.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide is its high potency and selectivity for β-secretase, making it a useful tool for studying the role of this enzyme in amyloid beta production. However, one limitation is that N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide is not suitable for use in human clinical trials due to its poor pharmacokinetic properties.
Orientations Futures
For N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide include the development of more potent and selective inhibitors of β-secretase for use in human clinical trials. In addition, further research is needed to fully understand the role of β-secretase in the development of Alzheimer's disease and other amyloid-related diseases. Finally, the potential use of N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide in combination with other therapies for the treatment of Alzheimer's disease should be explored.
Méthodes De Synthèse
N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide can be synthesized using a multi-step process that involves the condensation of 4-aminobenzoic acid with 3-methylbutanoyl chloride, followed by the addition of aniline and subsequent purification steps. This process results in a high yield of pure N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide that is suitable for use in scientific research.
Applications De Recherche Scientifique
N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide has been extensively studied for its potential use in the treatment of Alzheimer's disease. In vitro studies have shown that N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide is a potent inhibitor of β-secretase activity, leading to a reduction in amyloid beta peptide production. In vivo studies in animal models have also shown promising results, with N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide reducing amyloid beta levels in the brain and improving cognitive function.
Propriétés
Nom du produit |
N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide |
|---|---|
Formule moléculaire |
C18H21N3O2 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
3-methyl-N-[4-(phenylcarbamoylamino)phenyl]butanamide |
InChI |
InChI=1S/C18H21N3O2/c1-13(2)12-17(22)19-15-8-10-16(11-9-15)21-18(23)20-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,19,22)(H2,20,21,23) |
Clé InChI |
WHQXTUQTCOXXCM-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
SMILES canonique |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzoyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B269116.png)
![4-[(acetylcarbamothioyl)amino]-N-tert-butylbenzamide](/img/structure/B269118.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea](/img/structure/B269120.png)
![3-{[(acetylamino)carbothioyl]amino}-N-ethyl-N-phenylbenzamide](/img/structure/B269122.png)
![4-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269123.png)
![N-(2-furoyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B269124.png)
![N-[3-({[(phenylacetyl)amino]carbothioyl}amino)phenyl]acetamide](/img/structure/B269128.png)

![N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B269130.png)
![2-(3-methylphenoxy)-N-[4-(propionylamino)phenyl]propanamide](/img/structure/B269131.png)
![N-propionyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B269133.png)
![4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B269134.png)
![N-{3-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B269135.png)
![4-{[(3-methylbutanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B269137.png)